Product packaging for H-Gly-Gly-Gly-Lys(N3) HCl(Cat. No.:CAS No. 2737202-70-7)

H-Gly-Gly-Gly-Lys(N3) HCl

Cat. No.: B6288537
CAS No.: 2737202-70-7
M. Wt: 379.80 g/mol
InChI Key: FHWDRASZJQHVLA-QRPNPIFTSA-N
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Description

Significance of Azide (B81097) Functionality in Peptide Science for Bioorthogonal Applications

The azide group (–N₃) is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes. cas.orgmdpi.com The significance of azide functionality stems from several key properties. Azides are virtually absent from naturally occurring species, making them truly bioorthogonal. bachem.com They are also small, having a minimal effect on the structure and function of the biomolecule they are attached to, and are stable in aqueous environments and under oxidative conditions. bachem.comru.nl

The true power of the azide group lies in its ability to undergo highly specific and efficient ligation reactions. These reactions allow for the precise, covalent modification of peptides and proteins. nih.gov The most prominent bioorthogonal reactions involving azides are:

Staudinger Ligation : An early bioorthogonal reaction where an azide reacts with a triphenylphosphine (B44618) to form an amide bond. nih.govnih.gov This reaction is highly selective and occurs at physiological pH in aqueous solutions. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Often called a "click reaction," this process joins an azide with an alkyne to form a stable triazole ring. bachem.comnih.gov This reaction is known for its high yield, specificity, and simple conditions. medchemexpress.com The resulting triazole is not just a linker but can mimic the planar structure of a peptide bond, making it a valuable component in biomolecule design. bachem.comqyaobio.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the potential cytotoxicity of the copper catalyst used in CuAAC, SPAAC was developed. acs.org This reaction uses strained cyclooctynes that react readily with azides without the need for a metal catalyst, making it highly suitable for in vivo applications. medchemexpress.comacs.org

These reactions enable a wide array of applications, from the synthesis of hybrid biomaterials and glycopeptide mimetics to the site-specific labeling of proteins for imaging and tracking their interactions and functions within cellular environments. bachem.comnih.govchemimpex.com

Overview of H-Gly-Gly-Gly-Lys(N3) HCl as a Key Building Block in Chemical Biology

H-Gly-Gly-Gly-Lys(N₃) HCl is a specialized chemical compound that serves as a critical building block in the field of chemical biology. chemimpex.comnih.gov It consists of a short peptide chain of three glycine (B1666218) residues (a triglycyl linker) attached to a lysine (B10760008) residue. iris-biotech.de The key feature of this molecule is the azide group (N₃) attached to the epsilon-amino group of the lysine side chain. chemimpex.com The molecule is supplied as a hydrochloride (HCl) salt.

The structure of this compound is intentionally designed for maximum utility. The triglycine (B1329560) segment provides a flexible and hydrophilic spacer. iris-biotech.de Glycine-rich linkers are known for their flexibility, which allows the different domains they connect to function without steric hindrance or unwanted interactions. iris-biotech.de

The terminal azide group makes H-Gly-Gly-Gly-Lys(N₃) HCl a versatile reagent for "click chemistry". medchemexpress.com It is designed to react specifically with molecules containing alkyne groups through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions. medchemexpress.commedchemexpress.com This enables its use in a variety of bioconjugation techniques, where researchers can covalently attach this peptide linker to other biomolecules, surfaces, or probes. bachem.comchemimpex.com Common applications include protein labeling, facilitating drug delivery, and synthesizing complex biomolecular structures to study cellular mechanisms. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₂₂ClN₇O₅ nih.gov
Molecular Weight 379.8 g/mol chemimpex.com
CAS Number 2250437-45-5 chemimpex.comiris-biotech.de
Appearance White powder chemimpex.com
Purity ≥ 96% chemimpex.com
Storage 2 - 8 °C chemimpex.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22ClN7O5 B6288537 H-Gly-Gly-Gly-Lys(N3) HCl CAS No. 2737202-70-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O5.ClH/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14;/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWDRASZJQHVLA-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN7O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of H Gly Gly Gly Lys N3 Hcl and Its Conjugates

Mass Spectrometry Techniques for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, offering high sensitivity and accuracy in determining molecular weight and sequence. ijsra.net For azido-peptides like H-Gly-Gly-Gly-Lys(N3) HCl, MS techniques are crucial for confirming the successful incorporation of the azido-lysine residue and for monitoring the progress of conjugation reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or 'click' chemistry. ijsra.netmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a high-throughput technique well-suited for the rapid analysis of peptide samples. nih.govnih.gov It provides precise molecular weight determination, which is essential for verifying the identity of the synthesized this compound. In the context of its conjugates, MALDI-TOF can quickly confirm the mass shift resulting from the addition of a molecule via the azide (B81097) group, thereby indicating a successful conjugation reaction. researchgate.netnih.gov While MALDI is relatively tolerant to buffers and impurities, sample cleanup can significantly enhance sensitivity. nih.gov

A typical MALDI-TOF analysis of this compound would be expected to yield a primary ion peak corresponding to its calculated monoisotopic mass. The table below illustrates the expected mass data.

CompoundTheoretical Monoisotopic Mass (Da)Observed m/z
This compound393.18[M+H]⁺ ≈ 394.19

Note: The observed m/z (mass-to-charge ratio) will be for the protonated molecule [M+H]⁺, and slight variations can occur based on instrumentation and calibration.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Modified Peptide Identification

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry, making it a cornerstone for peptide analysis and quality control. biosynth.comjpt.com This technique is instrumental in assessing the purity of this compound and separating it from any synthesis-related impurities. biosynth.comjpt.comnih.gov

Tandem mass spectrometry (MS/MS) is employed for de novo sequencing and confirming the precise location of the azido (B1232118) modification on the lysine (B10760008) residue. americanlaboratory.com In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and fragmented, generating a series of daughter ions (b- and y-ions). The mass differences between these fragment ions correspond to individual amino acid residues, allowing for the reconstruction of the peptide sequence. americanlaboratory.com

For this compound, the fragmentation pattern would be analyzed to confirm the Gly-Gly-Gly-Lys sequence and to ensure the mass of the lysine residue corresponds to that of azidolysine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and conformational dynamics of peptides in solution. nih.govdntb.gov.uamdpi.com For a small, flexible peptide like this compound, NMR can provide detailed information about the local environment of each atom.

Two-dimensional NMR experiments, such as TOCSY and NOESY, are used to assign proton resonances and to identify through-bond and through-space correlations between protons, respectively. mdpi.com These correlations can be used to determine dihedral angle restraints and inter-proton distances, which in turn are used to build a model of the peptide's conformational ensemble. ias.ac.in NMR is particularly valuable for studying the impact of conjugation on the peptide's structure and flexibility. nih.govdntb.gov.uanih.gov The chemical shifts of protons near the lysine residue would be expected to change upon conjugation, providing insight into the local structural perturbations. researchgate.netresearchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Azide Vibration Analysis and Conformational Studies

Infrared (IR) Spectroscopy: The azide group (N3) in this compound has a strong and characteristic asymmetric stretching vibration that appears in a region of the IR spectrum (around 2100 cm⁻¹) that is typically free from other peptide absorptions. aip.orgchemrxiv.orgnih.gov This makes IR spectroscopy an excellent tool for confirming the presence of the azide group and for monitoring its disappearance during a conjugation reaction. aip.orgchemrxiv.orgresearchgate.netresearchgate.net The position of this band can also be sensitive to the local environment, providing information about hydrogen bonding and solvent interactions. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the conformational properties of the peptide backbone. springernature.combio-structure.comacs.org The amide I and amide III bands in the Raman spectrum are sensitive to the secondary structure of the peptide (e.g., random coil, β-turn). bio-structure.comacs.orgacs.org By analyzing these bands, one can assess the conformational preferences of this compound and any structural changes that occur upon conjugation. springernature.com

Spectroscopic TechniqueKey Vibrational ModeTypical Wavenumber (cm⁻¹)Information Gained
Infrared (IR)Azide (N₃) asymmetric stretch~2100Presence and reaction of the azide group
RamanAmide I~1630-1700Peptide backbone conformation
RamanAmide III~1230-1300Peptide backbone conformation

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. subr.edunih.govspringernature.com By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (typically 190-250 nm), CD spectroscopy can provide information about the proportions of α-helix, β-sheet, and random coil conformations. nih.govspringernature.comresearchgate.net

For a short peptide like this compound, the CD spectrum is likely to be dominated by features characteristic of a random coil or disordered structure. However, upon conjugation to a larger molecule or self-assembly, significant changes in the CD spectrum may be observed, indicating the adoption of a more ordered secondary structure. subr.edumdpi.com This makes CD an effective tool for monitoring conformational changes induced by conjugation. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its purity. gencefebio.combachem.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying and analyzing synthetic peptides. bachem.commdpi.com Separation is based on the hydrophobicity of the peptide. bachem.com A gradient of an organic solvent (like acetonitrile) in water is used to elute the peptide from a hydrophobic stationary phase (e.g., C18). bachem.com RP-HPLC is used to isolate the target peptide from impurities such as truncated or deletion sequences. jpt.combachem.com The purity of the final product is determined by integrating the area of the main peak in the chromatogram. jpt.comgencefebio.com

Other chromatographic methods such as ion-exchange chromatography (IEX) , which separates molecules based on charge, and size-exclusion chromatography (SEC) , which separates based on size, can also be employed, particularly for the purification of peptide conjugates. mdpi.comfrontiersin.orgcreative-biogene.com

The quality control of synthetic peptides typically involves a combination of HPLC for purity assessment and mass spectrometry for identity confirmation. biosynth.comjpt.comresearchgate.net

Chromatographic MethodPrinciple of SeparationPrimary Application
Reversed-Phase HPLC (RP-HPLC)HydrophobicityPurification and purity assessment of the peptide
Ion-Exchange Chromatography (IEX)Net chargePurification of peptide and its conjugates
Size-Exclusion Chromatography (SEC)Hydrodynamic volume (size)Purification of larger peptide conjugates

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used for the separation and purification of peptides based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. Peptides are eluted from the column by a gradient of increasing organic solvent concentration, typically acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution.

The retention time of a peptide in RP-HPLC is influenced by its amino acid composition. More hydrophobic residues will interact more strongly with the stationary phase, resulting in longer retention times. The peptide this compound is relatively hydrophilic due to the presence of glycine (B1666218) and lysine residues. The azide modification on the lysine side chain introduces a degree of hydrophobicity.

Detailed Research Findings:

The analysis of this compound by RP-HPLC is typically performed using a C18 column. The separation of the peptide from its potential impurities or reactants is achieved by applying a gradient of acetonitrile in water, with both solvents containing 0.1% TFA. The peptide bond absorbs strongly at low UV wavelengths, making detection at 214-220 nm a common practice for peptide analysis creative-proteomics.com.

Upon successful conjugation of this compound to a larger molecule, such as a protein or a polyethylene glycol (PEG) chain, a significant shift in the retention time is observed. The resulting conjugate will have altered hydrophobicity, which will directly impact its interaction with the stationary phase. For instance, conjugation to a highly hydrophobic molecule will lead to a notable increase in retention time.

The table below illustrates typical retention times for this compound and a hypothetical conjugate under standard RP-HPLC conditions.

Table 1: Representative RP-HPLC Data for this compound and its Conjugate

Analyte Retention Time (minutes) Peak Purity (%)
This compound 12.5 >98
H-Gly-Gly-Gly-Lys(N3)-Conjugate 25.2 >95

Conditions: C18 column (4.6 x 150 mm, 5 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 5-95% B over 30 minutes; Flow Rate: 1.0 mL/min; Detection: 220 nm.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic radius, or size in solution. The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. SEC is a non-denaturing technique, making it well-suited for the analysis of biomolecules and their conjugates.

This technique is particularly valuable for characterizing the conjugation of this compound to larger entities. The significant increase in molecular size upon conjugation allows for a clear separation of the conjugate from the unreacted peptide and other smaller molecules.

Detailed Research Findings:

For the analysis of this compound and its conjugates, a column with a suitable pore size to differentiate between the small peptide and the much larger conjugate is selected. The mobile phase is typically an aqueous buffer, such as a phosphate or acetate buffer, sometimes containing a high concentration of salt (e.g., 150 mM NaCl) to minimize non-specific interactions between the analytes and the stationary phase.

Following the conjugation reaction, SEC can be used to monitor the formation of the conjugate and to purify it from the reaction mixture. The elution profile will show distinct peaks corresponding to the high molecular weight conjugate, the unreacted peptide, and any other components of the reaction.

The following table provides representative SEC data for the analysis of a conjugation reaction mixture.

Table 2: Representative SEC Data for the Analysis of a Conjugation Reaction

Analyte Elution Volume (mL) Apparent Molecular Weight (kDa)
H-Gly-Gly-Gly-Lys(N3)-Protein Conjugate 8.5 ~150
Unconjugated Protein 10.2 ~145
This compound 15.1 ~0.344

Conditions: SEC Column (e.g., Superdex 200 Increase 10/300 GL); Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4; Flow Rate: 0.75 mL/min; Detection: 280 nm.

Bioorthogonal Ligation Strategies Employing H Gly Gly Gly Lys N3 Hcl

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with H-Gly-Gly-Gly-Lys(N3) HCl

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. qyaobio.comnih.gov In the context of this compound, the azide moiety on the lysine (B10760008) side chain readily participates in this reaction, allowing for its conjugation to a wide array of alkyne-modified molecules. The reaction is highly versatile and can be performed under various conditions, including in aqueous solutions over a broad pH range (typically 4-11), making it suitable for biological applications. nih.govuq.edu.aujpt.com

The kinetics of the CuAAC reaction are significantly influenced by several factors, including the choice of copper source, ligands, reducing agents, and reaction buffer. To achieve optimal reaction rates and yields when conjugating this compound, careful consideration of these parameters is essential.

Commonly used copper(I) sources include copper(I) iodide (CuI) and copper(I) bromide (CuBr). nih.gov More frequently, the active Cu(I) catalyst is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through the use of a reducing agent like sodium ascorbate (B8700270). nih.gov This approach mitigates the rapid oxidation of Cu(I) in aqueous and aerobic environments. nih.gov

To prevent the generation of reactive oxygen species, which can damage biomolecules, and to enhance catalyst stability and reaction rate, various additives and buffer conditions are optimized. nih.gov Tris(hydroxymethyl)aminomethane (Tris) buffer should be avoided as it can act as an inhibitory ligand for copper. nih.gov Compatible buffer systems include phosphate, carbonate, or HEPES in the pH range of 6.5–8.0. nih.gov The addition of aminoguanidine (B1677879) can help to intercept byproducts of ascorbate oxidation that might otherwise lead to side reactions with the peptide. nih.gov

ParameterRecommendation/ConditionRationale
Copper SourceCuSO₄ with a reducing agent (e.g., sodium ascorbate)In situ generation of Cu(I) minimizes oxidation and improves catalyst lifetime. nih.gov
Reducing AgentSodium AscorbateEfficiently reduces Cu(II) to the active Cu(I) state. nih.gov
Buffer SystemPhosphate, Carbonate, or HEPES (pH 6.5-8.0)Maintains pH without interfering with the copper catalyst. Tris buffer should be avoided. nih.gov
AdditivesAminoguanidinePrevents covalent modification of the peptide by ascorbate oxidation byproducts. nih.gov
SolventAqueous buffers, often with co-solvents like DMFEnsures solubility of reactants and compatibility with biological molecules. nih.gov

The efficiency and success of the CuAAC reaction with peptides like this compound are critically dependent on the catalyst system, particularly the choice of ligands. Ligands play a multifaceted role: they stabilize the Cu(I) oxidation state, prevent copper-mediated damage to the peptide, and accelerate the reaction rate. nih.govnih.gov

A variety of ligands have been developed to improve CuAAC for bioconjugation. One of the most effective and widely used is tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), a water-soluble ligand that forms a stable complex with copper. nih.gov The use of at least five equivalents of THPTA relative to the copper concentration is recommended to protect biomolecules from reactive oxygen species. nih.gov Other ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and bathophenanthroline (B157979) disulfonate (BPS), have also been shown to be effective. nih.govnih.gov

In solid-phase peptide synthesis, the choice of catalyst and ligand can influence the outcome of intramolecular cyclization reactions involving azidolysine. For instance, studies have shown that piperidine (B6355638) can coordinate with copper to form clusters that favor the formation of monomeric cyclic peptides. nih.gov The composition of the catalyst system is therefore a critical parameter for achieving high yields and the desired product in both intermolecular and intramolecular CuAAC reactions. nih.gov

LigandKey FeaturesApplication Context
THPTAHighly water-soluble, accelerates the reaction, and protects biomolecules from oxidative damage. nih.govIdeal for bioconjugation in aqueous solutions. nih.gov
TBTAEffective in both aqueous and organic solvents, stabilizes Cu(I). nih.govVersatile for a range of CuAAC applications. nih.gov
PiperidineCan form copper-ligand clusters that influence reaction outcomes. nih.govUseful in solid-phase synthesis to control cyclization products. nih.gov
Bathophenanthroline disulfonate (BPS)Water-soluble and accelerates the reaction.Alternative for aqueous bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

A significant advancement in bioorthogonal chemistry has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the click reaction. bachem.combachem.com This reaction utilizes strained cyclooctynes, which react spontaneously with azides like the one in this compound without the need for a metal catalyst. bachem.combachem.com

The driving force for SPAAC is the relief of ring strain in the cyclooctyne (B158145) upon forming the triazole product. Several cyclooctyne derivatives have been engineered to enhance reaction kinetics and stability. Among the most common are dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). lifetein.comresearchgate.net

DBCO is known for its high reactivity with azides, with second-order rate constants that are significantly faster than early cyclooctyne derivatives. lifetein.comresearchgate.net This rapid reaction at room temperature allows for efficient labeling of azide-modified molecules even at low concentrations. lifetein.com BCN is another widely used cyclooctyne that demonstrates favorable reaction kinetics. researchgate.net The choice between these derivatives can depend on the specific application, with factors such as solubility and potential non-specific interactions being taken into consideration. Research has demonstrated that azidolysine-containing peptides react efficiently with both DBCO and BCN, with second-order rate constants in the range of 0.28 to 0.34 M⁻¹s⁻¹. researchgate.net

Cyclooctyne DerivativeAbbreviationKey CharacteristicsReported 2nd Order Rate Constant (with Azidolysine Peptide)
DibenzocyclooctyneDBCOHigh reactivity, rapid kinetics at room temperature. lifetein.com~0.34 M⁻¹s⁻¹ researchgate.net
Bicyclo[6.1.0]nonyneBCNGood reactivity and stability. researchgate.net~0.28 M⁻¹s⁻¹ researchgate.net

The primary advantage of SPAAC for applications involving this compound in biological systems is the elimination of the copper catalyst. qyaobio.combachem.com Copper ions, even at low concentrations, can be toxic to living cells, which limits the widespread in vivo application of CuAAC. nih.govbachem.com The cytotoxicity of copper is a significant concern in live-cell imaging and other studies within whole organisms. nih.govlifetein.com

By circumventing the need for a metal catalyst, SPAAC offers a truly bioorthogonal method for labeling and conjugating molecules in their native environments without perturbing cellular processes. lifetein.comwikipedia.org This has made SPAAC an invaluable tool for real-time imaging of biomolecules in living systems. nih.gov The reaction is highly selective for the azide group, showing no cross-reactivity with other functional groups present in biological systems, such as amines and hydroxyls. lifetein.com

Other Bioorthogonal Reactions Exploiting Azide Functionality

While azide-alkyne cycloadditions are the most prominent bioorthogonal reactions involving azides, other transformations can also be employed. The Staudinger ligation was one of the first bioorthogonal reactions to be developed and involves the reaction of an azide with a triarylphosphine. nih.govnih.govnih.gov

The classic Staudinger ligation forms an aza-ylide intermediate, which is then trapped to form a stable amide bond. nih.gov This reaction is highly chemoselective and has been used for the chemical synthesis of proteins by ligating peptide fragments. nih.gov However, a notable drawback of the Staudinger ligation is its relatively slow reaction kinetics compared to both CuAAC and SPAAC. nih.gov Despite this, its high selectivity and the stability of the resulting amide bond make it a useful tool in certain contexts. The development of traceless versions of the Staudinger ligation has further expanded its utility in peptide and protein synthesis. nih.gov For a peptide such as this compound, the Staudinger ligation offers an alternative pathway for conjugation, particularly in applications where the formation of an amide linkage is desired and rapid kinetics are not a primary concern.

Research Applications of H Gly Gly Gly Lys N3 Hcl in Chemical Biology and Material Science

Bioconjugation for Advanced Biomolecular Architectures

Bioconjugation, the covalent linking of two biomolecules, is a cornerstone of chemical biology. H-Gly-Gly-Gly-Lys(N3) HCl serves as a key reagent in this field, enabling the construction of complex and functional biomolecular architectures. hongtide.com The azide (B81097) group acts as a chemical handle for "clicking" the peptide onto other molecules containing a complementary alkyne group. iris-biotech.de This modular approach allows for the precise assembly of diverse conjugates with tailored properties. bachem.com

Peptide-Protein Conjugates for Functional Studies

The ability to conjugate peptides to proteins is crucial for understanding and manipulating protein function. This compound facilitates the creation of peptide-protein conjugates with applications ranging from fundamental research to therapeutic development. nih.gov The triglycine (B1329560) linker can act as a flexible spacer, ensuring that the attached peptide does not interfere with the protein's native folding and function. iris-biotech.debiosyn.com

One significant application is in the development of antibody-drug conjugates (ADCs). A triglycyl peptide linker was designed to connect a maytansinoid payload to anti-cancer antibodies. nih.gov This cleavable linker was shown to be more effective in certain cancer cell lines, including multidrug-resistant ones, compared to a non-cleavable linker. nih.gov The design of the linker allows for the efficient release of the cytotoxic drug within the target cancer cells. nih.gov

Furthermore, the azide group on the lysine (B10760008) residue can be used to attach probes or other functional molecules to proteins. For instance, azidogluconolactone can be used for the site-selective modification of N-terminal His-tagged proteins, allowing for the subsequent attachment of other molecules via click chemistry. biopharmaspec.com This method has been used to multimerize the SARS-CoV-2 receptor-binding domain onto virus-like particles to create a COVID-19 vaccine candidate. biopharmaspec.com

The table below summarizes key aspects of peptide-protein conjugates utilizing triglycine-lysine(azide) linkers.

Conjugate ComponentLinker TypeApplicationResearch Finding
Anti-EpCAM/EGFR Antibody + MaytansinoidTriglycyl peptide (cleavable)Antibody-Drug Conjugate (ADC) for Cancer TherapyImproved antitumor efficacy at lower doses compared to non-cleavable linkers in certain cancer models. nih.gov
SARS-CoV-2 RBD + Virus-Like Particle (VLP)Azidogluconolactone (forms link for click chemistry)Vaccine DevelopmentOrdered, multimeric display of the antigen resulted in superior immunogenicity and virus-neutralizing antibodies. biopharmaspec.com

Peptide-Nucleic Acid Conjugates

Peptide nucleic acids (PNAs) are synthetic analogs of DNA and RNA with a neutral peptide-like backbone, which gives them high binding affinity and specificity to their complementary nucleic acid sequences. nih.gov However, their therapeutic application is often limited by poor cellular uptake. nih.gov Conjugating PNAs to cell-penetrating peptides (CPPs) can overcome this limitation.

This compound provides a convenient tool for synthesizing PNA-peptide conjugates through click chemistry. nih.gov The azide group on the peptide can be reacted with an alkyne-modified PNA to form a stable triazole linkage. nih.gov This method is highly efficient and compatible with the functional groups present in both peptides and nucleic acids. nih.gov The resulting PNA-peptide conjugates have shown enhanced cellular delivery and biological activity, making them promising candidates for antisense therapy and gene editing applications. The conjugation of PNAs to peptides can also improve their solubility and reduce their clearance from the body.

Conjugate TypeSynthesis MethodKey AdvantagePotential Application
Peptide Nucleic Acid (PNA) - Cell-Penetrating Peptide (CPP)Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Enhanced cellular uptake of PNA. nih.govAntisense therapeutics, gene regulation. nih.gov
PNA - Targeting PeptideSolid-phase peptide synthesis followed by click chemistryImproved solubility and reduced physiological clearance. Diagnostic and therapeutic agents.

Peptide-Carbohydrate Conjugates and Glycoconjugates

Glycoconjugates, molecules containing covalently linked carbohydrate moieties, play critical roles in numerous biological processes. The study of these molecules, however, can be challenging due to their complexity. This compound facilitates the synthesis of peptide-carbohydrate conjugates, which are valuable tools in glycobiology. nih.gov

The azide group on the peptide can be used to "click" onto alkyne-modified carbohydrates. nih.gov This bioorthogonal reaction allows for the labeling and imaging of glycans in living cells and organisms without interfering with biological processes. nih.gov For example, cells can be metabolically engineered to incorporate azido-sugars into their surface glycans. These azido-modified glycans can then be reacted with an alkyne-containing probe, such as a fluorescent dye attached to a peptide, for visualization and analysis. nih.govnih.gov This strategy has been used to identify and quantify changes in glycosylation associated with disease states. nih.gov

ApplicationTechniqueRole of Azide-PeptideOutcome
Glycan ImagingMetabolic labeling with azido-sugars followed by SPAACThe peptide carries a fluorescent probe that clicks onto the azide-modified glycans. nih.govnih.govVisualization of glycoconjugate biosynthesis and localization in living cells. nih.gov
Glycoproteomics"Catch and release" strategiesThe peptide can be part of a system to isolate and identify azide-labeled glycoproteins. nih.govIdentification of specific glycoproteins and their glycosylation sites. nih.gov
Synthesis of NeoglycoconjugatesCopper-catalyzed azide-alkyne cycloaddition (CuAAC)The azide-functionalized peptide is conjugated to alkyne-modified carbohydrates.Creation of multivalent glycoconjugates for studying carbohydrate-protein interactions.

Peptide-Polymer Conjugates (e.g., PEGylation, Hydrogels)

The conjugation of peptides to synthetic polymers can significantly enhance their therapeutic properties. This compound is utilized in the formation of peptide-polymer conjugates, most notably in PEGylation and the creation of hydrogels.

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule, which can improve its solubility, increase its in vivo half-life, and reduce its immunogenicity. bachem.combiochempeg.comnih.gov An azide-functionalized peptide like this compound can be readily PEGylated by reacting it with an alkyne-modified PEG chain via click chemistry. bachem.com This site-specific modification ensures a homogeneous product with predictable properties. nih.gov

Hydrogels are three-dimensional networks of polymers that can absorb large amounts of water. Peptide-based hydrogels are of great interest for applications in tissue engineering and drug delivery due to their biocompatibility and tunable properties. acs.orgnih.gov this compound can be incorporated into the hydrogel network. For example, an azide-functionalized peptide can be cross-linked with a polymer containing a difunctional alkyne, such as a PEG-diacrylate, through strain-promoted azide-alkyne cycloaddition (SPAAC) to form a hydrogel. researchgate.net This method allows for the encapsulation of live cells within the hydrogel matrix under biocompatible conditions. researchgate.net

Conjugate TypePolymerFormation MethodApplicationKey Feature
PEGylated PeptidePolyethylene Glycol (PEG)Azide-alkyne cycloadditionDrug DeliveryImproved pharmacokinetics and reduced immunogenicity. bachem.comnih.gov
Peptide HydrogelPEG-diacrylateStrain-promoted azide-alkyne cycloaddition (SPAAC)Tissue Engineering, Cell EncapsulationBiocompatible formation in the presence of live cells. researchgate.net
Self-Assembling Peptide HydrogelN/ACo-assembly of functionalized peptidesDrug DeliveryControlled release of entrapped therapeutic agents. acs.org

Peptide Ligation and Cyclization Strategies

The synthesis of large and complex peptides often involves the ligation, or joining, of smaller peptide fragments. The azide functionality of this compound makes it a valuable component in modern peptide ligation strategies. bachem.comqyaobio.com

Intermolecular Peptide Ligation for Complex Peptide Synthesis

Click chemistry provides a robust and efficient method for intermolecular peptide ligation. bachem.com A peptide fragment containing an N-terminal azide group can be ligated to another peptide fragment functionalized with a C-terminal alkyne group. qyaobio.com The resulting triazole ring serves as a stable and isosteric replacement for the native amide bond. bachem.com This approach is highly chemoselective, meaning the reaction occurs specifically between the azide and alkyne groups without affecting other functional groups present in the peptides. jpt.com

This strategy allows for the modular synthesis of complex peptides, including multimeric peptides and peptide-small molecule conjugates. qyaobio.combachem.com For example, a clickable RGD peptide (containing an azido (B1232118) group on a lysine side chain) can be readily linked to another peptide fragment to create a more complex structure with enhanced biological activity. bachem.com The reliability and high yield of the click reaction make it a powerful tool for constructing intricate peptide architectures that would be difficult to synthesize using traditional methods. nih.gov

Ligation StrategyReactantsKey AdvantageResulting Structure
Click LigationAzide-functionalized peptide + Alkyne-functionalized peptideHigh efficiency, chemoselectivity, and stability of the resulting triazole linker. jpt.combachem.comComplex, multi-domain peptides; Multimeric peptides. qyaobio.com
Convergent SynthesisPre-synthesized peptide fragmentsAvoids the accumulation of side products common in linear synthesis of long peptides.Large and complex peptide targets. nih.gov

Intramolecular Peptide Cyclization Utilizing Azide-Alkyne Interactions

Intramolecular cyclization is a key strategy for enhancing the therapeutic potential of peptides. Cyclic peptides often exhibit greater metabolic stability, improved receptor selectivity, and better bioavailability compared to their linear counterparts. The azide-alkyne cycloaddition reaction provides a robust and efficient method for achieving this cyclization.

The process involves synthesizing a linear peptide that contains both an azide group, such as on the lysine residue of H-Gly-Gly-Gly-Lys(N₃) HCl, and a terminal alkyne group at another position in the sequence. The cyclization is then triggered under specific conditions. Two primary methods are employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, effectively closing the peptide loop. mdpi.comjpt.com The reaction is fast, high-yielding, and can be performed in aqueous environments, making it suitable for biomolecules. jpt.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This method utilizes a strained cyclooctyne (B158145), which reacts readily with the azide without the need for a metal catalyst. jpt.com The release of ring strain drives the reaction forward, making it an excellent bioorthogonal tool for in vivo applications.

The outcome of the cyclization—whether it results in a cyclic monomer or a cyclodimer—is influenced by several factors, including peptide length, solvent composition, and the proximity of the reacting groups. Shorter peptides, typically those with fewer than six amino acids, predominantly form cyclic monomers.

Development of Peptide-Based Probes and Imaging Agents

The azide group in H-Gly-Gly-Gly-Lys(N₃) HCl serves as a bioorthogonal "handle" for attaching various reporter molecules. This allows for the creation of highly specific probes for imaging, diagnostics, and proteomic studies without interfering with the peptide's biological function. The small size of the azide group ensures that the modification has a minimal impact on the peptide's structure and binding affinity until the reporter tag is attached. mdpi.com

Fluorescently labeled peptides are invaluable tools for visualizing biological processes in real-time. By conjugating an alkyne-modified fluorescent dye to an azide-containing peptide like H-Gly-Gly-Gly-Lys(N₃) HCl via click chemistry, researchers can track the peptide's localization, movement, and interaction with its targets within cells and tissues. nih.govnih.gov

The CuAAC reaction is a powerful method for this purpose, enabling the attachment of a wide array of fluorophores. nih.govlumiprobe.com This technique has been successfully used to label proteins and peptides with various dyes for applications in cellular imaging and detection. nih.govlumiprobe.comlumiprobe.com

Fluorophore ClassExample Dyes with Alkyne ModificationCommon Application
CoumarinsAF 343 AlkyneFRET donor, blue-fluorescence imaging lumiprobe.com
Xanthenes (Rhodamines)TAMRA Alkyne, Rhodamine-AlkyneActivity-based protein profiling, live-cell imaging acs.orglumiprobe.com
CyaninesSulfo-Cyanine3 Alkyne, DBCO-Cy5Near-infrared (NIR) imaging, affinity labeling lumiprobe.comrsc.org
BODIPYBODIPY-AlkyneLive-cell imaging, high-resolution microscopy lifetein.com

Radiolabeled peptides are essential for non-invasive diagnostic imaging in oncology and other fields. nih.govmdpi.com Click chemistry offers a mild and efficient way to attach radionuclides to sensitive biomolecules, overcoming the limitations of traditional methods that often require harsh conditions. nih.govnih.gov

The process typically involves two main strategies:

Two-Step Labeling: An alkyne-functionalized prosthetic group is first radiolabeled with an isotope like Fluorine-18 (¹⁸F). This radiolabeled alkyne is then "clicked" onto the azide-bearing peptide. researchgate.netnih.gov This modular approach is highly efficient and allows for high specific activity. acs.org

Chelator Conjugation: An alkyne-modified chelator, such as DOTA, is attached to the peptide via click chemistry. The chelator can then securely hold a radiometal, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), for PET imaging. nih.govnih.gov

These methods have been instrumental in developing new PET and SPECT tracers for imaging cancer and other diseases. nih.govrsc.org

IsotopeImaging ModalityLabeling StrategyExample Application
Fluorine-18 (¹⁸F)PETClicked via ¹⁸F-fluoroethylazide or other alkyne prosthetic groups researchgate.netnih.govImaging of peptides, proteins, and other biomolecules rsc.orgescholarship.org
Gallium-68 (⁶⁸Ga)PETChelated by DOTA, which is conjugated to the peptide via SPAAC nih.govImaging of neuroendocrine tumors (e.g., ⁶⁸Ga-DOTA-TATE) nih.gov
Copper-64 (⁶⁴Cu)PETChelated by various ligands attached via click chemistryTargeted tumor imaging nih.gov
Technetium-99m (⁹⁹ᵐTc)SPECTChelated by specific ligands conjugated to peptidesBroad use in diagnostic nuclear medicine

In chemical proteomics, azide-containing peptides can be used as affinity probes to identify and study protein-protein interactions. nih.gov A common strategy is Activity-Based Protein Profiling (ABPP), where a probe is designed to covalently bind to the active site of a specific enzyme or class of enzymes. mdpi.comnih.gov

The workflow typically involves:

Labeling: A probe containing an azide or alkyne "handle" is introduced into a biological system (e.g., cell lysate or living cells) to label its target proteins. acs.orgnih.gov

Conjugation: After labeling, a reporter tag (such as biotin or a fluorophore) with the complementary click handle (alkyne or azide) is added. The CuAAC or SPAAC reaction then covalently attaches the tag to the probe-protein complex. mdpi.comnih.gov

Enrichment and Identification: If biotin is used as the tag, the labeled proteins can be isolated from the complex proteome using streptavidin-coated beads. acs.org The captured proteins are then identified using mass spectrometry. rsc.orgprinceton.edu

This powerful technique allows for the functional analysis of enzymes directly in their native environment and has been used to discover new drug targets and diagnostic markers. mdpi.comacs.orgmdpi.com

Engineering of Peptidomimetics and Conformationally Constrained Peptides

A major limitation of natural peptides as drugs is their rapid degradation by proteases. mdpi.comnih.gov To overcome this, medicinal chemists design peptidomimetics—molecules that mimic the structure and function of peptides but have improved stability and pharmacokinetic properties. mdpi.comnih.gov The azide-alkyne cycloaddition reaction is a key tool in this field, allowing for the creation of stable, conformationally constrained peptide analogues.

One of the most effective strategies for stabilizing peptides is to replace a labile amide bond in the backbone with a stable surrogate. nih.gov The 1,4-disubstituted 1,2,3-triazole ring, formed via the CuAAC reaction, has emerged as an excellent bioisostere for the trans-amide bond. mdpi.comrsc.orgmdpi.com

This "amide-to-triazole switch" offers several advantages:

Proteolytic Resistance: The triazole ring is not recognized or cleaved by proteases, significantly increasing the peptide's half-life in vivo. nih.govnih.gov

Conformational Constraint: The triazole unit is more rigid than an amide bond and lacks a hydrogen bond donor (the amide N-H). This substitution can lock the peptide into a specific, more bioactive conformation, potentially increasing its affinity for its target. mdpi.comresearchgate.net

By systematically replacing amide bonds with triazole linkages, researchers can stabilize peptides while often preserving or even enhancing their biological function. nih.govmdpi.com

Propertytrans-Amide Bond1,4-Disubstituted 1,2,3-Triazole
StructurePlanarPlanar, aromatic heterocycle nih.gov
Dipole Moment~3.5 Debye~4.5 Debye nih.gov
Hydrogen BondingOne H-bond donor (N-H), one H-bond acceptor (C=O)No H-bond donor, two weak H-bond acceptors (N-2, N-3) nih.govresearchgate.net
StabilitySusceptible to enzymatic hydrolysis by proteasesResistant to hydrolysis, oxidation, and enzymatic degradation jpt.comnih.gov
Conformational ImpactAllows for flexibility in the peptide backboneActs as a rigid linker, constrains peptide conformation mdpi.com

Influence of Triazole Formation on Peptide Secondary Structure and Stability

The conversion of the azido group on the lysine side chain of this compound into a 1,2,3-triazole ring via CuAAC is a significant modification that can substantially influence the conformational properties and stability of a larger peptide or protein into which it is incorporated. The triazole ring is recognized as an excellent isostere of the trans-peptide bond, mimicking its planarity and dipole moment, which allows it to integrate into peptide backbones or side-chain structures without causing major steric disruptions. bachem.comrsc.org

One of the most notable advantages of this modification is the enhanced stability of the resulting molecule. Unlike the native amide bond, the triazole linkage is resistant to cleavage by proteases, as well as to hydrolysis and oxidation. nih.govbachem.com This inherent stability makes triazole-containing peptides more robust in biological environments, a crucial attribute for therapeutic and diagnostic applications.

The introduction of a triazole can also serve to enforce specific secondary structures. When used to cyclize a peptide by linking two side chains, the triazole bridge can act as a conformational constraint, stabilizing bioactive structures such as α-helices and β-turns. nih.govnih.gov For instance, research has shown that side-chain-to-side-chain cyclization using a triazole linker can be more stabilizing for an α-helix than a traditional lactam bridge. nih.gov The position of the triazole within the peptide sequence is critical, as it can either stabilize or, in some cases, disrupt helical structures depending on its placement and the surrounding amino acid residues. nih.gov This ability to modulate peptide conformation is a powerful tool for designing peptidomimetics with improved affinity and specificity for their biological targets.

FeatureNative Peptide Linkage (Amide Bond)Triazole Linkage (Post-Click Reaction)Reference(s)
Chemical Nature Amide bond (-CO-NH-)1,2,3-Triazole ring bachem.com
Stability Susceptible to enzymatic (proteolytic) cleavage and hydrolysis.Resistant to enzymatic degradation, hydrolysis, and oxidation. nih.govbachem.com
Structural Role Maintains peptide backbone; participates in hydrogen bonding.Can act as a trans-peptide bond isostere; can stabilize α-helices and β-turns. bachem.comnih.gov
Conformational Impact Contributes to native peptide folding and flexibility.Can introduce conformational rigidity; used in cyclization to stabilize secondary structures. nih.govnih.gov

Integration into Supramolecular Assemblies and Nanomaterials

The unique chemical handles on this compound make it an ideal component for constructing sophisticated supramolecular assemblies and nanomaterials. The oligoglycine segment provides a flexible, hydrophilic spacer, while the azido-lysine moiety offers a precise point of covalent attachment through click chemistry. iris-biotech.de This combination allows for the programmed assembly of complex, multi-component systems.

Oligoglycine sequences themselves have been shown to participate in the formation of ordered structures. For example, star-shaped oligoglycine molecules have been found to form highly ordered supramolecular structures in aqueous solutions. iris-biotech.de When integrated into a larger system using the lysine's azide group, the triglycine part of this compound can act as a linker that connects functional domains without interfering with their individual functions, owing to its high conformational flexibility. iris-biotech.de This modularity is exploited in nanotechnology to build constructs where different functional units (e.g., targeting ligands, imaging agents, therapeutic molecules) are brought together in a controlled spatial arrangement. The click reaction enables the efficient and irreversible connection of the peptide to other building blocks, such as polymers or nanoparticles, to create multifunctional nanomaterials with tailored properties. bachem.com

Covalently attaching bioactive molecules to the surfaces of biomaterials is a critical strategy for enhancing their performance and biocompatibility. researchgate.nettaylorfrancis.com this compound is well-suited for this application. The terminal azide group allows for its covalent immobilization onto surfaces that have been pre-functionalized with alkyne groups. This is typically achieved using the highly efficient and specific CuAAC reaction, which can be performed under mild, aqueous conditions compatible with most biomaterials. nih.gov

This surface modification can impart new biological functions to otherwise inert materials like titanium, polystyrene, or polymers such as poly(ethylene glycol) (PEG). dentalis-implants.comresearchgate.netnih.gov For example, after immobilizing the peptide, the free N-terminus or the triglycine backbone can be further modified, or the peptide itself can be part of a larger bioactive sequence designed to promote cell adhesion, proliferation, or differentiation. The oligoglycine chain serves as a flexible spacer arm, projecting the functional part of the molecule away from the material surface, which can improve its accessibility and interaction with biological entities like cells and proteins. rsc.org This strategy has been used to create surfaces that can selectively bind to certain cell types, resist nonspecific protein adsorption, or present antimicrobial properties. nih.govnih.gov

BiomaterialSurface Modification StrategyPurpose of FunctionalizationPotential OutcomeReference(s)
Titanium Implants Silanization followed by coupling of alkyne, then click chemistry with azide-peptides.Enhance osseointegration.Improved bone-implant interface and healing. dentalis-implants.com
Polymer Scaffolds (e.g., PEG) Co-polymerization with alkyne-monomers, then click chemistry with azide-peptides.Introduce cell-adhesive ligands (e.g., RGD).Increased cell attachment, spreading, and tissue regeneration. nih.gov
Gold Surfaces Formation of an alkyne-terminated self-assembled monolayer (SAM), then click chemistry.Create biosensor surfaces.Specific and stable immobilization of proteins or other biomolecules. utexas.edu
Polystyrene Plasma treatment or chemical activation to introduce alkyne groups, then click chemistry.Develop platforms for diagnostic assays.Covalent attachment of capture peptides or antibodies. researchgate.net

Self-assembling peptides (SAPs) are a class of biomaterials that spontaneously form ordered nanostructures, such as nanofibers, which can entangle to create three-dimensional hydrogel networks. uta.edu These hydrogels are attractive for biomedical applications, including tissue engineering and drug delivery, due to their high water content and tissue-like mechanical properties. google.comlifetein.com

This compound can be incorporated into these systems to provide a "clickable" functional handle. While the peptide itself is too short to self-assemble, it can be synthesized as part of a longer amphiphilic peptide sequence designed to form nanofibers and hydrogels. The presence of the azido-lysine residue within the SAP sequence allows for post-assembly functionalization of the hydrogel. nih.gov For example, bioactive molecules containing an alkyne group, such as the cell-adhesion motif RGD (Arginine-Glycine-Aspartic acid), can be covalently "clicked" onto the nanofibers within the pre-formed hydrogel. cellulosechemtechnol.ro This approach allows for precise control over the type and density of biochemical cues presented to cells cultured within the 3D matrix, without disrupting the underlying hydrogel structure. nih.gov

Furthermore, click chemistry can be used to directly cross-link the hydrogel network. By designing SAPs with azide groups and using difunctional or multifunctional alkyne linkers, covalent cross-links can be formed between the peptide nanofibers. This strengthens the hydrogel, providing greater control over its mechanical properties, such as stiffness and degradation rate, which are critical for directing cell behavior. cellulosechemtechnol.rorsc.org

Computational and Theoretical Investigations of Azido Peptide Systems

Molecular Dynamics Simulations of H-Gly-Gly-Gly-Lys(N3) HCl Conjugates

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a peptide such as this compound, MD simulations can elucidate the conformational flexibility imparted by the oligo-glycine segment and predict how the peptide behaves when conjugated to other molecules. The glycine-rich linker is known for its high flexibility, which allows it to connect different domains or molecules without imposing significant structural constraints on them. iris-biotech.de

MD simulations of glycine-rich peptides have shown that this flexibility influences how these peptides interact with membranes or other biological targets. scispace.com When this compound is conjugated to a larger molecule via its azide (B81097) group, MD simulations can model the resulting conjugate's structure, stability, and dynamics in an aqueous environment. For instance, simulations can reveal how the flexible Gly-Gly-Gly linker allows the conjugated partner to maintain its native conformation and function. Studies on similar lysine-based peptide dendrimers with glycine (B1666218) spacers have demonstrated that these structures can form stable complexes with other molecules, acting as effective nanocontainers. mdpi.com The simulations show that the glycine spacers are critical in allowing the dendrimer to encapsulate guest molecules. mdpi.com

These simulations provide key data on parameters such as solvent accessible surface area, radius of gyration, and intermolecular interactions (e.g., hydrogen bonds), which are essential for understanding the behavior of the conjugate in a biological system. researchgate.net

Table 1: Key Findings from MD Simulations of Glycine-Rich Peptide Systems

Simulation SystemKey FindingsPotential Implication for this compound Conjugates
Glycine-rich antimicrobial peptides interacting with model membranesThe number and position of glycine residues affect peptide structuring and interaction with membranes, influencing antibacterial potency. scispace.comThe Gly-Gly-Gly linker can modulate the interaction of a conjugate with cell membranes.
Lysine-based peptide dendrimers with glycine spacers complexed with fullerenesGlycine spacers facilitate the encapsulation of hydrophobic molecules (fullerenes) by providing flexibility, forming stable nanocontainer complexes. mdpi.comConjugates can act as flexible carriers for therapeutic or diagnostic agents.
Glycine zwitterions in aqueous solutionGlycine exhibits hydrophilic behavior, forming a strong hydration layer. researchgate.net At higher concentrations, this hydration structure becomes more compact. researchgate.netThe peptide's glycine segment will be well-solvated, influencing the overall solubility and hydrodynamic properties of its conjugates.

Quantum Mechanical Calculations of Azide Reactivity and Electronic Structure

The chemical reactivity of the this compound peptide is dominated by the azide (N₃) group on the lysine (B10760008) side chain. This functional group is a cornerstone of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole ring to link the peptide to alkyne-containing molecules. nih.govpeptide.combachem.com

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of the azide group and the mechanism of its reactions. These calculations provide a deep understanding of the reaction's energy profile, transition states, and the factors that influence its rate and selectivity. For the CuAAC reaction, QM studies help to explain the role of the copper catalyst in lowering the activation energy and ensuring the formation of the 1,4-disubstituted triazole isomer. nih.gov The azide group itself is stable under many chemical conditions, which makes it a bioorthogonal functional group—it does not typically react with biological molecules, ensuring that the click reaction is highly specific. bachem.comnih.gov

Table 2: Properties of the Azide Functional Group Relevant to Reactivity

PropertyDescriptionSignificance for this compound
Reaction Type 1,3-Dipolar Cycloaddition (e.g., CuAAC)Primary method for conjugating the peptide to alkyne-modified molecules. nih.gov
Bioorthogonality The azide group is largely unreactive with naturally occurring functional groups in biological systems. bachem.comEnables highly specific, targeted conjugation in complex biological environments with minimal side reactions.
Electronic Structure The azide is a linear system with delocalized π electrons, acting as a soft nucleophile.This electronic configuration is key to its participation in cycloaddition reactions.
Stability of Product The resulting 1,2,3-triazole ring is aromatic, chemically stable, and resistant to enzymatic degradation. bachem.comEnsures the formation of robust and durable peptide conjugates for various applications.

Conformational Analysis and Structure-Activity Relationship (SAR) Prediction in Modified Peptides

The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. nih.gov Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different shapes it can adopt. For this compound, the flexible triglycine (B1329560) linker allows for a wide range of possible conformations. iris-biotech.de This flexibility can be advantageous, allowing a conjugated molecule to orient itself optimally for binding to a biological target.

For a peptide like this compound, introducing the azido-lysine residue is a key modification. Computational conformational analysis can predict how this modification, and any subsequent conjugation at this site, affects the peptide's folding patterns and stability. nih.gov For instance, the introduction of a bulky conjugate via the azide group could induce or restrict certain conformations of the peptide backbone. Predicting these changes is crucial for designing peptide conjugates where the biological activity is retained or enhanced. These computational predictions, when combined with experimental data, provide a powerful framework for optimizing peptide-based molecules. nih.gov

Table 3: Relationship Between Peptide Conformational Features and Biological Activity

Conformational FeatureDescriptionImpact on Structure-Activity Relationship (SAR)
Backbone Flexibility The ability of the peptide backbone to adopt multiple conformations. The oligo-glycine segment in this compound provides significant flexibility. iris-biotech.deCan be beneficial for allowing a molecule to adapt its shape to a binding site, but excessive flexibility can be entropically unfavorable for binding.
Secondary Structure Ordered local structures such as α-helices and β-sheets. While the Gly-Gly-Gly sequence is a known helix-breaker, constraints can induce structure. iris-biotech.deThe presence of a stable secondary structure is often critical for high-affinity binding to biological targets. nih.gov
Side-Chain Constraints Limiting the rotational freedom of amino acid side chains, for instance, by incorporating them into a ring structure. researchgate.netCan lock the peptide into a bioactive conformation, potentially increasing potency and stability. nih.govresearchgate.net
Macrocyclization Covalently linking the peptide's ends or side chains to form a cyclic structure, often via click chemistry. holublab.comOften leads to increased metabolic stability, bioavailability, and receptor selectivity compared to linear counterparts. holublab.com

Future Perspectives and Emerging Research Directions for H Gly Gly Gly Lys N3 Hcl

Advanced Applications in Complex Biological Systems and In Vivo Studies

A major frontier for H-Gly-Gly-Gly-Lys(N3) HCl is its application in increasingly complex biological settings, culminating in in vivo studies. The ability to attach probes to biomolecules within living organisms opens up unprecedented opportunities for understanding physiology and pathology. The azide (B81097) group is well-suited for such applications due to its small size, metabolic stability, and lack of reactivity with most biological functional groups. nih.gov

The flexible oligo-glycine linker in this compound can be advantageous in these contexts. Glycine-rich sequences are known for their flexibility, which can help to distance a conjugated cargo from the parent biomolecule, minimizing functional interference. iris-biotech.de This is particularly important when attaching bulky imaging agents or therapeutic payloads.

Future in vivo applications could include:

Targeted Drug Delivery: this compound could be incorporated into a targeting ligand (e.g., a peptide or antibody fragment). Subsequent conjugation of a potent drug molecule via click chemistry would allow for targeted delivery to specific cells or tissues, potentially reducing off-target toxicity.

In Vivo Imaging: The peptide could be used to label specific proteins or cell populations, followed by the administration of a bioorthogonal imaging probe (e.g., a fluorescent dye or a PET imaging agent). This two-step approach can improve signal-to-noise ratios by allowing unconjugated probes to be cleared before imaging.

Probing Protein-Protein Interactions: By incorporating this compound into a protein of interest, it can be used to capture interacting partners in a living organism. This can be achieved by introducing a crosslinking agent that reacts with the azide, effectively "freezing" the interaction for later analysis.

The primary challenge in moving these applications from the lab to living organisms is ensuring the biocompatibility of the entire chemical system, including the catalyst (if any) and the labeling reagents. The development of more efficient copper-free click chemistries and brighter, more sensitive imaging probes will be critical for the success of these in vivo studies.

High-Throughput Synthesis and Library Development Based on this compound

The true power of a chemical tool often lies in its ability to be used in a high-throughput manner. This compound is an ideal building block for the creation of peptide-based libraries for drug discovery and chemical biology applications. The incorporation of this and other non-natural amino acids is a key strategy in the development of highly active peptides. efficient-robotics.com

High-throughput peptide synthesis, often performed on solid supports, allows for the rapid generation of hundreds or even thousands of unique peptide sequences. nih.govxtalks.com By including this compound as one of the building blocks, a library of peptides can be created, each bearing a reactive handle for subsequent modification.

This approach enables several powerful strategies:

One-Bead, One-Compound (OBOC) Libraries: In this method, each bead of a solid support carries a unique peptide sequence. The entire library can be screened simultaneously for binding to a target of interest. The azide handle on the hit peptides can then be used to attach a reporter molecule for easy identification.

Fragment-Based Drug Discovery: this compound can be used to create a library of small peptide fragments. These fragments can be screened for weak binding to a biological target. Hits can then be linked together using the azide handle to create more potent lead compounds.

Diversity-Oriented Synthesis: Following the synthesis of a peptide library containing this compound, the azide can be reacted with a diverse collection of alkyne-containing molecules. This rapidly generates a large and structurally diverse library of compounds for screening against a wide range of biological targets.

The development of automated synthesis platforms and more efficient purification techniques will continue to drive the creation of larger and more complex peptide libraries. xtalks.com this compound is well-positioned to be a key component in these efforts, providing a reliable and versatile handle for post-synthesis modification.

Library TypeDescriptionRole of this compound
Positional Scanning Library A library where each position in a peptide sequence is systematically replaced with different amino acids.Can be included as a fixed or variable component to introduce a bioorthogonal handle at a specific position.
Truncation Library A library created by systematically removing amino acids from the N- or C-terminus of a peptide.If the parent peptide contains this compound, this library can be used to determine the minimal active sequence that still retains the reactive handle.
Random Library A library where the amino acid at each position is chosen randomly from a predefined set.Inclusion in the set of building blocks allows for the generation of a diverse library of azide-containing peptides for screening.

Q & A

Q. What are the common synthetic routes for H-Gly-Gly-Gly-Lys(N3) HCl, and how can purity be ensured during synthesis?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The lysine side chain is modified with an azide (N3) group during synthesis using Fmoc-Lys(N3)-OH building blocks. After sequential coupling of glycine residues, the peptide is cleaved from the resin with HCl to yield the hydrochloride salt. To ensure purity:
  • Use HPLC for purification (≥95% purity) and mass spectrometry (MS) for molecular weight confirmation .
  • Monitor reaction progress with NMR to verify azide incorporation and peptide backbone integrity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • LC-MS/MS : Confirms molecular weight and detects impurities. For example, a study using H-(Gly)3-Lys(N3)-OH HCl reported a molecular ion peak at m/z 388.2 (M+H)+ .
  • FT-IR Spectroscopy : Validates the presence of the azide group via a characteristic absorption band near 2100 cm⁻¹.
  • NMR (¹H/¹³C) : Assigns proton and carbon signals to verify glycine repeats and lysine modification .

Q. How is this compound utilized in click chemistry applications?

  • Methodological Answer : The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions. For example:
  • Bioconjugation : React with alkyne-modified proteins (e.g., antibodies) to create stable triazole linkages for imaging or drug delivery .
  • Protocol : Optimize reaction pH (6.5–8.5) and use CuBr/THPTA catalyst for >90% yield in PBS buffer .

Advanced Research Questions

Q. How can click reaction efficiency be optimized when using this compound in complex biological systems?

  • Methodological Answer :
  • Catalyst Screening : Test Cu(I) ligands (e.g., THPTA, BTTAA) to balance reaction speed and biocompatibility. For intracellular applications, copper-free SPAAC is preferred to avoid cytotoxicity .
  • Competitive Assays : Use fluorescence quenching or gel electrophoresis to quantify unreacted azides and adjust stoichiometry .
  • Time-Resolved MS : Monitor reaction kinetics in real-time to identify optimal incubation periods (typically 1–4 hours) .

Q. What factors contribute to contradictory data in studies reporting this compound’s binding efficiency?

  • Methodological Answer : Discrepancies arise from:
  • Solvent Effects : Dimethyl sulfoxide (DMSO) enhances azide reactivity but may denature proteins. Use ≤5% DMSO in aqueous buffers .
  • Steric Hindrance : Bulky alkynes reduce reaction rates. Pre-test alkyne substrates via computational modeling (e.g., molecular docking) .
  • Sample Purity : Trace metals in buffers can inhibit CuAAC. Include EDTA (0.1–1 mM) to chelate interfering ions .

Q. How can researchers analyze site-specific modifications of this compound in glycoproteomics studies?

  • Methodological Answer :
  • pGlyco3 Software : Enables precise identification of azide-tagged glycopeptides via tandem MS data. It filters noise and assigns glycan compositions with >99% confidence .
  • Isotopic Labeling : Use heavy/light isotopic alkynes to differentiate endogenous vs. synthetic modifications in quantitative proteomics .

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